molecular formula C13H11BrN2OS B4045234 4-bromo-2-(5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol

4-bromo-2-(5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol

Cat. No.: B4045234
M. Wt: 323.21 g/mol
InChI Key: RBIYBGALLOZRRN-UHFFFAOYSA-N
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Description

4-bromo-2-(5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol is a complex organic compound that features a bromine atom, a thiophene ring, and a pyrazole ring

Scientific Research Applications

4-bromo-2-(5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Safety and Hazards

As with any chemical compound, handling “4-bromo-2-[5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol” would require appropriate safety precautions. Brominated compounds can be hazardous and require careful handling .

Future Directions

The study of this compound could open up new avenues in various fields depending on its properties. For instance, bromophenols have been studied for their potential use in creating new pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-(5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by bromination and thiophene ring introduction. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-(5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group would yield quinones, while substitution of the bromine atom could yield various substituted derivatives.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2-(5-(thiophen-2-yl)-1H-pyrazol-3-yl)phenol: Lacks the dihydro component in the pyrazole ring.

    2-(5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol: Lacks the bromine atom.

Uniqueness

4-bromo-2-(5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol is unique due to the combination of its bromine atom, thiophene ring, and dihydro-pyrazole ring. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds.

Properties

IUPAC Name

4-bromo-2-(5-thiophen-2-yl-4,5-dihydro-1H-pyrazol-3-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2OS/c14-8-3-4-12(17)9(6-8)10-7-11(16-15-10)13-2-1-5-18-13/h1-6,11,16-17H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBIYBGALLOZRRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NN=C1C2=C(C=CC(=C2)Br)O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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